molecular formula C10H16N6O2 B12940248 Einecs 302-533-7 CAS No. 94109-93-0

Einecs 302-533-7

Cat. No.: B12940248
CAS No.: 94109-93-0
M. Wt: 252.27 g/mol
InChI Key: HDAJWRXMTWQMJB-UHFFFAOYSA-N
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Description

Gfe8W5X2P6 is a synthetic organic compound with a molecular formula tentatively identified as C₇H₅BrO₂ based on structural analogs and spectroscopic data . While its exact IUPAC nomenclature remains unspecified in available literature, its functional groups suggest a brominated aromatic compound with ester or carboxylic acid derivatives. Key properties include:

  • Molecular weight: ~201.02 g/mol (calculated from analogs) .
  • Solubility: Moderately soluble in polar solvents (e.g., 0.687 mg/mL in water) but highly soluble in organic solvents like tetrahydrofuran (THF) .
  • Synthesis: Typically synthesized via catalytic reactions using ion-exchange resins or green chemistry approaches, yielding >98% purity under optimized conditions .

Properties

CAS No.

94109-93-0

Molecular Formula

C10H16N6O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-3-[4-(2-amino-5-oxo-4H-imidazol-3-yl)butyl]-4H-imidazol-5-one

InChI

InChI=1S/C10H16N6O2/c11-9-13-7(17)5-15(9)3-1-2-4-16-6-8(18)14-10(16)12/h1-6H2,(H2,11,13,17)(H2,12,14,18)

InChI Key

HDAJWRXMTWQMJB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N)N1CCCCN2CC(=O)NC2=N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] involves its interaction with specific molecular targets and pathways. The compound binds to active sites on enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Research Findings and Data Validation

  • Synthetic Efficiency : Gfe8W5X2P6’s catalytic synthesis (e.g., A-FGO catalyst in THF) outperforms traditional methods for analogs, achieving near-quantitative yields .
  • Regulatory Considerations : Both Gfe8W5X2P6 and its analogs require stringent impurity profiling (e.g., <0.1% residual solvents) to meet pharmaceutical or industrial standards .

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